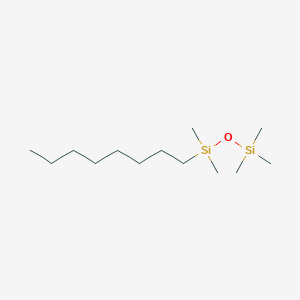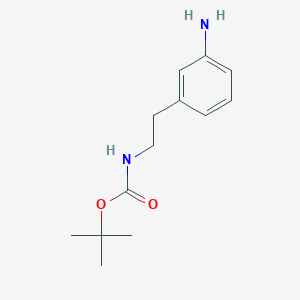
cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane
Übersicht
Beschreibung
Cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane is a chemical compound that has gained significant attention in the field of medicinal chemistry. The compound is a cyclopropane-based amino alcohol that has been found to exhibit various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes involved in various cellular processes. The compound has been found to inhibit the activity of DNA polymerase, which is essential for DNA replication. It has also been found to inhibit the activity of RNA polymerase, which is involved in the transcription of RNA.
Biochemical and Physiological Effects:
Cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane has been found to exhibit various biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been found to inhibit the replication of certain viruses, including HIV and hepatitis C virus. In addition, the compound has been found to exhibit antibacterial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
Cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane has several advantages for lab experiments. The compound is readily available and can be synthesized using a relatively simple process. It is also stable under normal laboratory conditions. However, the compound has some limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane. One potential direction is the development of new drugs based on the compound. The compound has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Another potential direction is the study of the compound's mechanism of action. Further research is needed to fully understand how the compound works at the molecular level. Finally, the compound's potential use in the development of new diagnostic tools should also be explored.
Synthesemethoden
Cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane can be synthesized using a multi-step process that involves the reaction of cyclopropanecarboxylic acid with tert-butylamine to form the corresponding amide. The amide is then reduced using sodium borohydride to form the amine. The amine is further treated with formaldehyde and sodium borohydride to obtain the desired amino alcohol.
Wissenschaftliche Forschungsanwendungen
Cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane has been extensively studied for its potential use in the development of new drugs. The compound has been found to exhibit various biological activities, including anticancer, antiviral, and antibacterial properties. It has also been studied for its potential use in the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-7-4-6(7)5-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKKMJSVLVALMF-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H]1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641004 | |
| Record name | tert-Butyl [(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
170299-61-3 | |
| Record name | tert-Butyl [(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



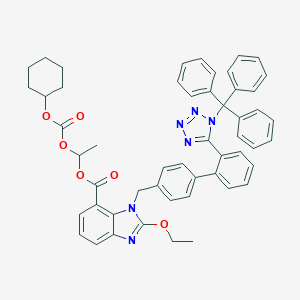
![Furo[2,3-c]pyridine-3-ethanamine](/img/structure/B64378.png)
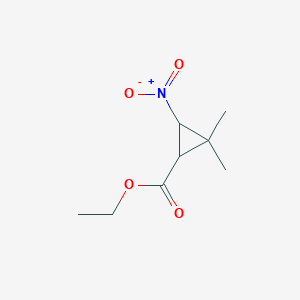
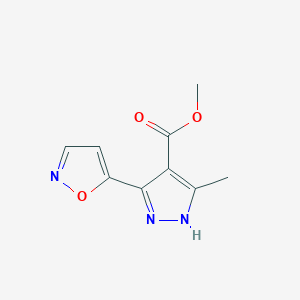
![Methyl 3-[(2-methoxy-2-oxoethyl)thio]-3-(2-thienyl)propanoate](/img/structure/B64382.png)
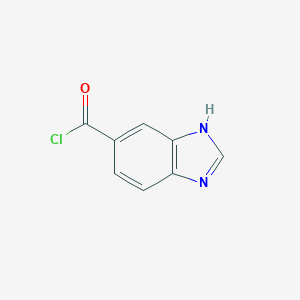

![7-(Trifluoromethyl)bicyclo[2.2.1]heptan-7-ol](/img/structure/B64391.png)



